molecular formula C8H11NO B14889569 (2,3-dihydro-1H-pyrrolizin-1-yl)methanol

(2,3-dihydro-1H-pyrrolizin-1-yl)methanol

Cat. No.: B14889569
M. Wt: 137.18 g/mol
InChI Key: IVRLJTYZCFIRPR-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol is an organic compound belonging to the class of pyrrolizines Pyrrolizines are bicyclic structures containing a nitrogen atom at the ring junction

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of pyrrolizine, such as ketones, aldehydes, and substituted pyrrolizines .

Scientific Research Applications

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-dihydro-1H-pyrrolizin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolizine derivatives.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolizin-1-ylmethanol

InChI

InChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h1-2,4,7,10H,3,5-6H2

InChI Key

IVRLJTYZCFIRPR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2C1CO

Origin of Product

United States

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